molecular formula C27H34N2O B13185812 (2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B13185812
M. Wt: 402.6 g/mol
InChI Key: OZOZRDLGMDPGPZ-SANMLTNESA-N
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Description

(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a complex organic compound that features both ethyl and propyl groups attached to an amino group, as well as a triphenylmethyl group attached to another amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-nitrogen bonds. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to protect the amino groups during the reaction steps. The reaction conditions often require the use of strong bases or acids, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to improve the efficiency and sustainability of chemical synthesis processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol include other amino alcohols and compounds with triphenylmethyl groups. Examples include:

  • (2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
  • (2S)-3-[Ethyl(butyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H34N2O

Molecular Weight

402.6 g/mol

IUPAC Name

(2S)-3-[ethyl(propyl)amino]-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C27H34N2O/c1-3-20-29(4-2)21-26(22-30)28-27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,26,28,30H,3-4,20-22H2,1-2H3/t26-/m0/s1

InChI Key

OZOZRDLGMDPGPZ-SANMLTNESA-N

Isomeric SMILES

CCCN(CC)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCN(CC)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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